(2R,3R)-2,3-dihydroxybutanoic acid
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Overview
Description
(2R,3R)-2,3-dihydroxybutanoic acid, commonly known as erythrose, is a four-carbon sugar that is synthesized by the body through the pentose phosphate pathway. This sugar is a key intermediate in several metabolic pathways, including the biosynthesis of amino acids and nucleotides. In recent years, this compound has gained attention for its potential applications in scientific research.
Scientific Research Applications
Enzymatic Studies and Biosynthesis Pathways
- (2R,3R)-2,3-dihydroxybutanoic acid has been synthesized and tested as a substrate for the αβ-dihydroxyacid dehydratase in the isoleucine-valine biosynthetic pathway of Salmonella typhimurium, illustrating the enzyme's alkyl group requirements and substrate specificity (Armstrong et al., 1985). The enzyme's stereospecificity was further demonstrated, showing that only certain isomers supported the growth of specific strains of Salmonella typhimurium (Armstrong et al., 1977).
Renin Inhibition and Peptide Synthesis
- Angiotensinogen analogues containing (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, a derivative of this compound, have shown potent inhibitory effects on human plasma renin. The glycol moiety in this acid is suggested to mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, acting as a transition-state analogue (Thaisrivongs et al., 1987).
Asymmetric Organic Synthesis
- Derivatives of this compound, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, have been extensively used as a protecting group for boronic acids in asymmetric organic synthesis. This application allows the creation of various diastereo- and enantiomerically pure organoboron reagents and intermediates (Berg et al., 2012).
Metabolic Engineering and Bioconversion
- Metabolic engineering of Escherichia coli for the production of butane-2,3-diol stereoisomers has been reported, utilizing recombinant strains coexpressing certain enzymes. The engineered strains can convert glucose to (2S,3S)-2,3-BD, demonstrating the potential of this compound and its isomers in bioconversion processes (Chu et al., 2015).
properties
CAS RN |
15851-57-7 |
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Molecular Formula |
C4H8O4 |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3-/m1/s1 |
InChI Key |
LOUGYXZSURQALL-PWNYCUMCSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)O)O |
SMILES |
CC(C(C(=O)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)O)O |
physical_description |
Solid |
synonyms |
[2R,3R,(-)]-2,3-Dihydroxybutyric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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